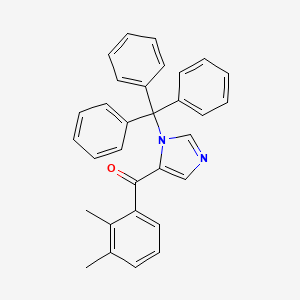

(2,3-二甲基苯基)(1-三苯甲基-1H-咪唑-5-基)甲酮

概述

描述

(2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanone is a complex organic compound that features a combination of aromatic and heterocyclic structures. It is known for its applications in synthetic chemistry and its role as an intermediate in the preparation of various biologically active molecules.

科学研究应用

(2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.

Medicine: The compound is involved in the preparation of drugs that target specific biological pathways.

Industry: It is used in the production of specialty chemicals and materials.

作用机制

Target of Action

It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological properties . They have been found to interact with various biological targets, leading to diverse biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

Imidazole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes . The exact interaction and resulting changes would depend on the specific target and the structure of the imidazole derivative.

Biochemical Pathways

Given the diverse biological activities of imidazole derivatives, it can be inferred that they likely affect multiple biochemical pathways .

Pharmacokinetics

Imidazole derivatives are generally known to be highly soluble in water and other polar solvents , which could potentially influence their bioavailability.

Result of Action

Given the diverse biological activities of imidazole derivatives, it can be inferred that they likely have a wide range of molecular and cellular effects .

Action Environment

It is generally known that factors such as temperature, ph, and the presence of other substances can influence the action and stability of chemical compounds .

生化分析

Biochemical Properties

(2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, (2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanone can bind to certain proteins, altering their conformation and affecting their biological activity .

Cellular Effects

The effects of (2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanone on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is involved in cell proliferation, differentiation, and survival. By modulating this pathway, (2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanone can impact cell growth and apoptosis. Furthermore, this compound can alter the expression of certain genes, leading to changes in protein synthesis and cellular responses .

Molecular Mechanism

At the molecular level, (2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanone exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules. This compound can bind to the active sites of enzymes, either inhibiting or activating their activity. For instance, it can inhibit the activity of certain kinases by competing with ATP for binding to the active site. Additionally, (2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanone can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanone can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or exposure to light. The degradation products can have different biological activities, which can complicate the interpretation of experimental results. Long-term studies have shown that (2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanone can have lasting effects on cellular function, including sustained changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of (2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanone vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing certain metabolic pathways or protecting against oxidative stress. At high doses, it can be toxic, leading to adverse effects such as liver damage or disruption of normal cellular function. The threshold for these effects can vary depending on the specific animal model and the route of administration .

Metabolic Pathways

(2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanone is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can have different biological activities and can further interact with other metabolic pathways. The interaction with these enzymes can also affect the metabolic flux and the levels of certain metabolites, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, (2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanone is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, which facilitate its movement across cell membranes and its localization within specific cellular compartments. The distribution of this compound can affect its biological activity and its interactions with other biomolecules .

Subcellular Localization

The subcellular localization of (2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanone is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it can be directed to the mitochondria, where it can affect cellular metabolism and energy production .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanone typically involves the reaction of 1-trityl-1H-imidazole-4-carboxaldehyde with 2,3-dimethylphenylmagnesium bromide. This Grignard reaction forms a tertiary alcohol, which is then oxidized using manganese dioxide to yield the desired methanone .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.

化学反应分析

Types of Reactions

(2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanone undergoes various chemical reactions, including:

Oxidation: The tertiary alcohol intermediate can be oxidized to form the methanone.

Reduction: The methanone can be reduced back to the alcohol under suitable conditions.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Manganese dioxide is commonly used for the oxidation of the tertiary alcohol to the methanone.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for the reduction of the methanone.

Substitution: Various electrophiles can be used for substitution reactions on the aromatic rings.

Major Products

The major products formed from these reactions include the methanone itself, the tertiary alcohol intermediate, and various substituted derivatives depending on the reagents used.

相似化合物的比较

Similar Compounds

Medetomidine: A compound with a similar imidazole structure, used as an α2-adrenoceptor agonist.

Dexmedetomidine: The S-enantiomer of medetomidine, used as a sedative and analgesic.

Uniqueness

(2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanone is unique due to its specific combination of aromatic and heterocyclic structures, which allows it to participate in a wide range of chemical reactions and serve as a versatile intermediate in synthetic chemistry.

生物活性

(2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanone, also known as a derivative of imidazole, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is structurally related to dexmedetomidine, a sedative used in clinical settings, and its derivatives are being studied for various pharmacological effects.

The compound has the following chemical characteristics:

- Molecular Formula : C31H28N2O

- Molecular Weight : 444.57 g/mol

- CAS Number : 176721-02-1

- Melting Point : 180 - 184 °C

- Solubility : Slightly soluble in chloroform and dichloromethane; soluble in DMSO when heated .

Research indicates that compounds containing imidazole rings can interact with various biological targets, including receptors and enzymes. The specific mechanism of action for (2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanone may involve modulation of neurotransmitter systems or inhibition of certain enzymes, similar to other imidazole derivatives.

Anticancer Activity

Studies have shown that imidazole derivatives exhibit anticancer properties. For instance, compounds with similar structures have been tested against various cancer cell lines. The anticancer activity is often attributed to their ability to induce apoptosis and inhibit cell proliferation.

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Imidazole Derivative A | HeLa | 10.5 | |

| Imidazole Derivative B | MCF-7 | 7.8 |

While specific data for (2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanone is limited, its structural similarity to known active compounds suggests potential efficacy in cancer treatment.

Sedative Effects

As a derivative of dexmedetomidine, it is hypothesized that (2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanone may possess sedative properties. Dexmedetomidine acts on alpha-2 adrenergic receptors to produce sedation without respiratory depression. The biological activity related to sedation could be explored through receptor binding studies and behavioral assays in animal models.

Case Studies

Recent studies have explored the synthesis and biological evaluation of various imidazole derivatives. For example:

- Synthesis and Evaluation : A study synthesized a series of trityl-substituted imidazoles and evaluated their activity against cancer cell lines. The results indicated that modifications at the phenyl ring significantly affected the biological activity.

- In Vivo Studies : Another research focused on the sedative effects of imidazole derivatives in animal models. Results showed promising sedative properties comparable to dexmedetomidine, suggesting that further exploration of (2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanone could yield valuable insights into its pharmacological profile.

属性

CAS 编号 |

176721-02-1 |

|---|---|

分子式 |

C31H26N2O |

分子量 |

442.5 g/mol |

IUPAC 名称 |

(2,3-dimethylphenyl)-(1-tritylimidazol-4-yl)methanone |

InChI |

InChI=1S/C31H26N2O/c1-23-13-12-20-28(24(23)2)30(34)29-21-33(22-32-29)31(25-14-6-3-7-15-25,26-16-8-4-9-17-26)27-18-10-5-11-19-27/h3-22H,1-2H3 |

InChI 键 |

ZXHLCLMKNSXZEJ-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=CC=C1)C(=O)C2=CN=CN2C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C |

规范 SMILES |

CC1=C(C(=CC=C1)C(=O)C2=CN(C=N2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。